N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide
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Overview
Description
“N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide” is a complex organic compound. It contains a 2-chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a 2-(diethylamino)ethyl group, which consists of an ethyl group with a secondary amine attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the oxalamide core. The presence of the chlorine atom and the secondary amine could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chlorine atom on the phenyl ring could potentially undergo substitution reactions, while the secondary amine could participate in a variety of reactions, including acid-base and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthetic Chemistry and Molecular Design
- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method is significant for the synthesis of both anthranilic acid derivatives and oxalamides, offering a new formula for high-yield production of these compounds (Mamedov et al., 2016).
Biological Interactions and Potential Therapeutic Applications
- N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) has been studied for its ability to enhance the binding of anti-gp120 monoclonal antibodies to HIV-1 envelope protein, suggesting potential for enhancing neutralizing activities against HIV-1 (Yoshimura et al., 2010).
Material Science and Coordination Chemistry
- The use of oxalamide-based ligands for constructing metal-organic frameworks has been explored. For example, a novel coordination polymer with magnetic properties was synthesized using a dissymmetrical oxamidate ligand, demonstrating the versatility of oxalamides in creating functional materials (Liu et al., 2010).
Drug Design and Pharmacological Studies
- A study on the design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants highlighted the therapeutic potential of oxalamide compounds in treating seizures. This research underscores the importance of structural optimization in discovering new drugs (Nikalje et al., 2012).
Electrochemical Studies and Analytical Applications
- The electrochemical behavior of mefexamide, an N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide, was investigated, providing insights into the oxidation processes and potential analytical applications of related compounds. Although not directly related to N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide, this study showcases the broad applicability of electrochemical methods in analyzing complex organic molecules (Bermejo et al., 2000).
Safety And Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve investigating its pharmacokinetics, pharmacodynamics, and toxicity. If it’s being used in materials science or another field, future research could involve studying its physical properties and potential applications .
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-3-18(4-2)10-9-16-13(19)14(20)17-12-8-6-5-7-11(12)15/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJDDHYSOASRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide |
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